molecular formula C8H20Cl2N2O B1469491 N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride CAS No. 1232235-23-2

N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride

Cat. No. B1469491
M. Wt: 231.16 g/mol
InChI Key: PPVHGROPLLDOJB-UHFFFAOYSA-N
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Description

“N-Methyl-3-(4-morpholinyl)propanamide” is a chemical compound with the molecular formula C8H16N2O2 .


Molecular Structure Analysis

The molecular structure of “N-Methyl-3-(4-morpholinyl)propanamide” consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The average mass of “N-Methyl-3-(4-morpholinyl)propanamide” is approximately 172.225 Da .

Scientific Research Applications

Gene Function Inhibition

Morpholine derivatives, notably morpholino oligos, have been introduced as means to inhibit gene function in embryos across a range of model organisms, including sea urchin, ascidian, zebrafish, frog, chick, and mouse. This approach has demonstrated that with careful controls, morpholinos offer a relatively simple and rapid method to study gene function, providing valuable insights into developmental biology and gene expression regulation (Heasman, 2002).

Pharmacological Interests

Piperazine and morpholine nuclei have shown a broad spectrum of pharmacological applications. Recent medicinal chemistry investigations for piperazine and morpholine analogues have spotlighted their diverse pharmacophoric activities. This includes efforts to develop new methods for synthesizing derivatives, showcasing the chemical versatility and potential therapeutic applications of these compounds in drug development (Mohammed et al., 2015).

Neuropharmacology and Neurotoxicity

Research on the neuropharmacological and neurotoxicological profiles of MDMA and related compounds, which share structural similarities with morpholine derivatives, has contributed to understanding the complex interactions between these substances and brain function. Studies in this area have focused on the mechanisms of neurotransmitter release, the acute and chronic effects of exposure, and potential therapeutic applications for conditions such as PTSD, anxiety, and substance use disorders (Gudelsky & Yamamoto, 2008); (Sessa, Higbed, & Nutt, 2019).

Toxicology and Environmental Impact

Studies have also explored the toxicological profiles and environmental impact of chemicals structurally related to N-Methyl-3-(4-morpholinyl)-1-propanamine dihydrochloride. These investigations have provided insights into the mechanisms of toxicity, potential health hazards, and the effectiveness of various compounds used in agricultural and industrial applications (Werner, Garratt, & Pigott, 2012).

properties

IUPAC Name

N-methyl-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-9-3-2-4-10-5-7-11-8-6-10;;/h9H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVHGROPLLDOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCOCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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